5-(4-Chlorophenyl)-7-(2,4-dichlorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
5-(4-Chlorophenyl)-7-(2,4-dichlorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-7-(2,4-dichlorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 2,4-dichlorobenzylamine to form an intermediate, which is then cyclized using a suitable reagent such as phosphorus oxychloride (POCl3) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-7-(2,4-dichlorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(4-Chlorophenyl)-7-(2,4-dichlorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-7-(2,4-dichlorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Chlorophenyl)-4-((2,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide
Uniqueness
5-(4-Chlorophenyl)-7-(2,4-dichlorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific structural features, such as the presence of both chlorophenyl and dichlorophenyl groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H11Cl3N4 |
---|---|
Molecular Weight |
377.6 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H11Cl3N4/c18-11-3-1-10(2-4-11)15-8-16(24-17(23-15)21-9-22-24)13-6-5-12(19)7-14(13)20/h1-9,16H,(H,21,22,23) |
InChI Key |
PYUXAAVQHQINNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(N3C(=NC=N3)N2)C4=C(C=C(C=C4)Cl)Cl)Cl |
Origin of Product |
United States |
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